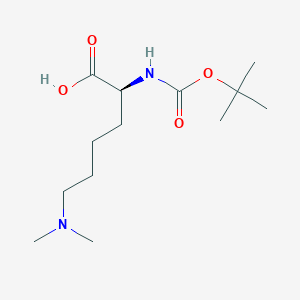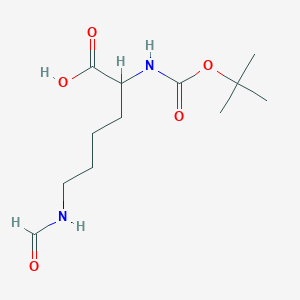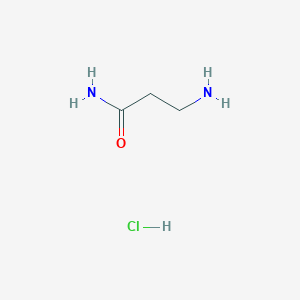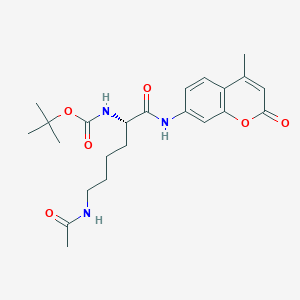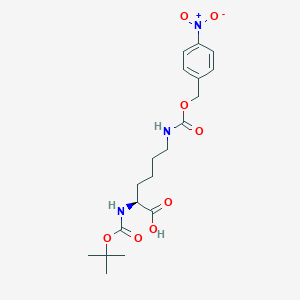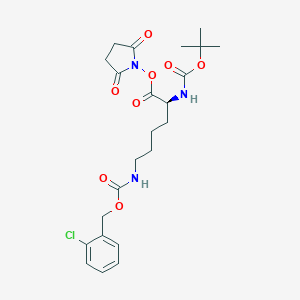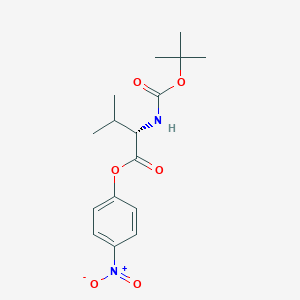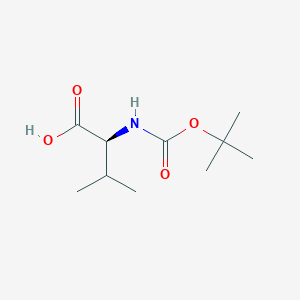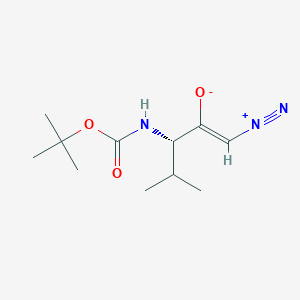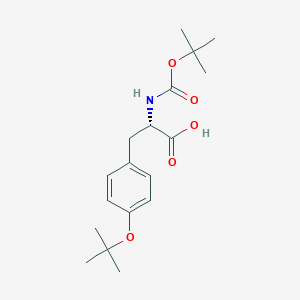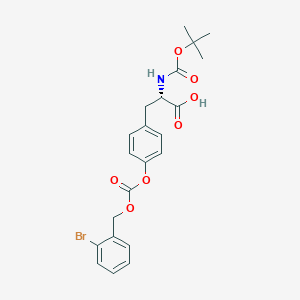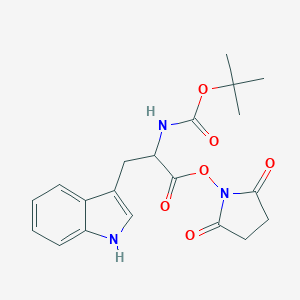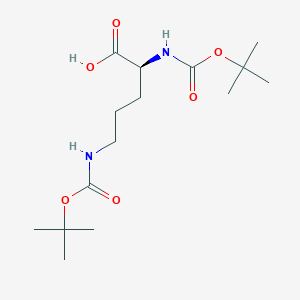
Boc-orn(boc)-OH
概要
説明
Boc-orn(boc)-OH, also known as Nα,Nδ-di-tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.
科学的研究の応用
Boc-orn(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of ornithine residues in a controlled manner.
Drug Development: This compound is used in the development of peptide-based drugs, where the protected form of ornithine is essential for the synthesis of complex peptide structures.
Biological Studies: It is used in studies involving the role of ornithine in metabolic pathways and its effects on cellular functions.
作用機序
Target of Action
Boc-Orn(Boc)-OH, also known as tert-butyloxycarbonyl-ornithine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically in the protection of amino groups during peptide synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The Boc group acts as a protecting group for amines in organic synthesis . The mechanism involves the formation of a carbamic acid intermediate, which then undergoes decarboxylation to yield the protected amine . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Solid Phase Peptide Synthesis (SPPS) . In SPPS, the new peptide is built up by anchoring the C-terminal of the initial amino acid onto an insoluble polymer, and then adding the consecutive building blocks as N-terminal protected amino acids . This process requires multiple steps of protection, deprotection, and washes .
Result of Action
The result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful construction of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed to yield the final peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the addition of the Boc group to amines requires a basic environment . The removal of the Boc group, on the other hand, requires an acidic environment . Furthermore, the stability of this compound can be affected by temperature, solvent conditions, and the presence of other reactive species .
生化学分析
Biochemical Properties
Boc-orn(boc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Boc groups serve as protective groups for the amino groups during peptide synthesis, preventing unwanted side reactions . The Boc groups can be removed under acidic conditions, revealing the amino groups that can then participate in peptide bond formation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of this compound is centered around its role in peptide synthesis. The Boc groups protect the amino groups during the synthesis process, preventing them from reacting prematurely . Once the peptide chain is assembled, the Boc groups can be removed under acidic conditions, allowing the newly synthesized peptide to fold into its active conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is crucial for its effectiveness in peptide synthesis. The Boc groups are stable under a wide range of conditions, but can be selectively removed under acidic conditions . This allows for precise control over the peptide synthesis process.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, particularly those involved in forming and breaking peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-orn(boc)-OH typically involves the protection of the amino groups of ornithine with tert-butoxycarbonyl groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production. The choice of resin and linker in SPPS is crucial for the successful synthesis and subsequent cleavage of the protected peptide .
化学反応の分析
Types of Reactions
Boc-orn(boc)-OH undergoes several types of chemical reactions, primarily involving the removal of the Boc protecting groups. These reactions include:
Substitution: The amino groups of this compound can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Carbodiimides (e.g., DCC, EDC), coupling reagents (e.g., HATU, HBTU)
Major Products
The major products formed from these reactions include deprotected ornithine and peptide chains where ornithine is incorporated as a residue.
類似化合物との比較
Boc-orn(boc)-OH is similar to other Boc-protected amino acids, such as Boc-lys(boc)-OH and Boc-arg(boc)-OH. its uniqueness lies in the presence of two Boc-protected amino groups, which provides additional protection and versatility in peptide synthesis. Similar compounds include:
Boc-lys(boc)-OH: Nα,Nε-di-tert-butoxycarbonyl-L-lysine
Boc-arg(boc)-OH: Nα,Nω-di-tert-butoxycarbonyl-L-arginine
These compounds share similar protective strategies but differ in the amino acid backbone and the specific applications in peptide synthesis .
特性
IUPAC Name |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJSMIZZYHNQG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426767 | |
| Record name | BOC-ORN(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57133-29-6 | |
| Record name | BOC-ORN(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


